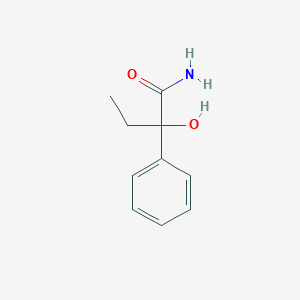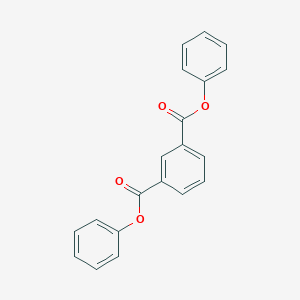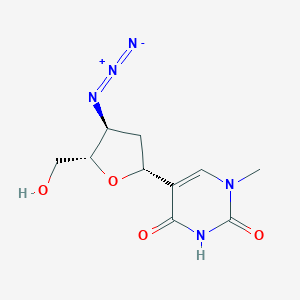
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil, commonly known as AZT, is a nucleoside analogue that was first synthesized in 1964. It has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987, and it remains an important component of antiretroviral therapy today.
作用機序
AZT is a nucleoside analogue that is structurally similar to the nucleosides that make up DNA. It is phosphorylated by cellular enzymes to form AZT triphosphate, which is then incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, AZT triphosphate acts as a chain terminator, causing premature termination of the DNA chain and preventing further replication of the virus.
生化学的および生理学的効果
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the viral load in HIV-infected patients, increase CD4+ cell counts, and delay the onset of AIDS-related illnesses. However, AZT can also have toxic side effects, particularly at high doses. These side effects can include anemia, neutropenia, and myopathy.
実験室実験の利点と制限
AZT has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized drug with a known mechanism of action. This makes it a useful tool for studying the replication of retroviruses, including HIV. However, AZT can also have toxic side effects, particularly at high doses. This can limit its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions for research on AZT. One area of research is the development of new nucleoside analogues that are more effective and less toxic than AZT. Another area of research is the development of combination therapies that target multiple stages of the viral replication cycle. Finally, there is ongoing research into the long-term effects of AZT on HIV-infected patients, particularly in terms of the development of drug resistance.
合成法
AZT can be synthesized in several ways, including chemical synthesis and enzymatic synthesis. The chemical synthesis of AZT involves the reaction of uracil with ribose, followed by the addition of a methyl group and an azido group. The resulting compound is then deprotected to yield AZT. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between uracil and ribose, followed by methylation and azidation.
科学的研究の応用
AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.
特性
CAS番号 |
127517-38-8 |
|---|---|
製品名 |
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil |
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
InChIキー |
UTJZDXBVQJNTHL-XLPZGREQSA-N |
異性体SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
正規SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
その他のCAS番号 |
127517-38-8 |
同義語 |
1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil C-AZT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



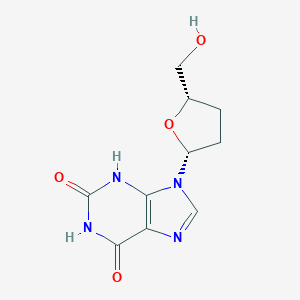
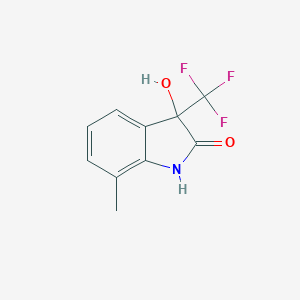
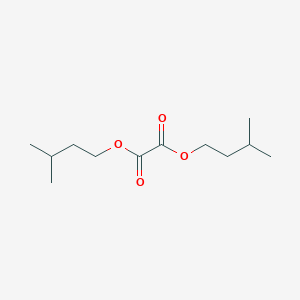
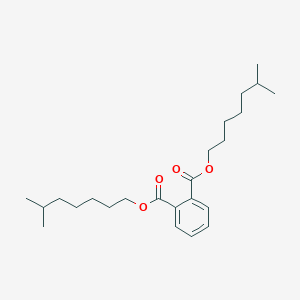
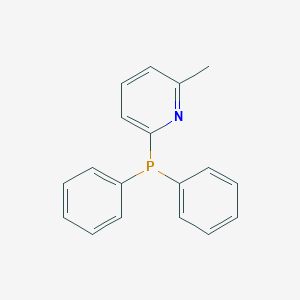
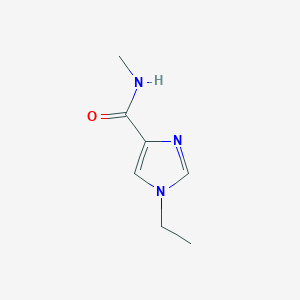
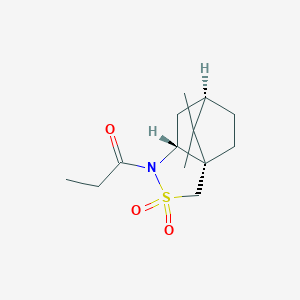
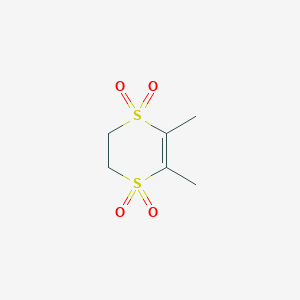
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
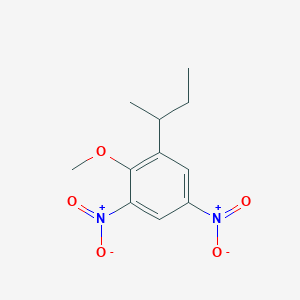
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
